Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-
Overview
Description
Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- is a chiral resolution reagent used to separate racemic compounds into different mirror isomers. This compound is an important tool for the production of optically active drugs. It has a molecular formula of C16H15NO3 and a molecular weight of 269.2952.
Preparation Methods
The synthesis of Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- involves the reaction of benzoic acid with 1-phenylethylamine under specific conditions. The reaction typically requires an acid catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- is widely used in scientific research, particularly in:
Chemistry: As a chiral resolution reagent, it is essential for separating racemic mixtures into enantiomers, which is crucial for the synthesis of optically active compounds.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Medicine: This compound is important in the development of pharmaceuticals, especially those requiring specific enantiomeric forms for efficacy.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- involves its ability to interact with chiral centers in molecules, facilitating the separation of enantiomers. It binds to specific molecular targets, such as enzymes or receptors, through hydrogen bonding and van der Waals interactions, leading to the desired chiral resolution .
Comparison with Similar Compounds
Similar compounds to Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- include:
Benzoic acid, 2-amino-, 2-phenylethyl ester: Another chiral compound used in similar applications.
Benzoic acid, 2-[[(1-methylphenyl)amino]carbonyl]-: Differing by the substitution on the phenyl ring, this compound has unique properties and applications.
Benzoic acid, 2-[[(1-ethylphenyl)amino]carbonyl]-: Similar in structure but with an ethyl group, it offers different reactivity and uses.
Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- stands out due to its specific chiral properties and its effectiveness in resolving racemic mixtures, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
2-(1-phenylethylcarbamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFKXWGKKDZMPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341254 | |
Record name | Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89709-20-6 | |
Record name | Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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